5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0628632
InChI: InChI=1S/C12H17N3O/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15)
SMILES: C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol

5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine

CAS No.:

Cat. No.: VC0628632

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine -

Specification

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
IUPAC Name 5-(1-adamantyl)-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C12H17N3O/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15)
Standard InChI Key AFLVWDDWXHKWJM-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine:

PropertyValue
CAS Number924862-07-7
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
IUPAC Name5-(1-adamantyl)-1,3,4-oxadiazol-2-amine
Standard InChIInChI=1S/C12H17N3O/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12
Standard InChIKeyAFLVWDDWXHKWJM-UHFFFAOYSA-N
SMILESC1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N

These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Structural Features

The structure of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine comprises two key components:

  • The 1,3,4-oxadiazole ring: A planar, five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. Based on structural studies of similar compounds, this ring is typically strictly planar .

  • The adamantyl group: A tricyclic, cage-like hydrocarbon structure attached at position 5 of the oxadiazole ring. In related compounds, the plane through the heterocyclic ring often bisects the adamantyl residue with three carbon atoms positioned above and three below the plane .

  • The amino group: Located at position 2 of the oxadiazole ring, providing potential for hydrogen bonding interactions.

Synthesis Approaches for 1,3,4-Oxadiazole Derivatives

General Synthetic Strategies

While the search results don't provide specific synthesis methods for 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine, several general approaches for synthesizing similar 1,3,4-oxadiazole derivatives can be applied:

A common synthetic pathway for 2,5-disubstituted-1,3,4-oxadiazoles involves a multi-step process:

  • Formation of an appropriate intermediate from a suitable starting material

  • Conversion to a hydrazide intermediate

  • Cyclization to form the oxadiazole ring

Biological Activities of Oxadiazole Derivatives

Spectrum of Biological Activities

Oxadiazole derivatives display a wide range of biological activities that make them valuable candidates for drug development:

  • Antibacterial activity

  • Anti-inflammatory properties

  • Anticancer effects

  • Antifungal properties

  • Antitubercular activities

CompoundMean Growth PercentMost Sensitive Cell LinesGrowth PercentGrowth Inhibition
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine96.37HOP-92 (Non-Small Cell Lung Cancer)65.8634.14
N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine94.33HOP-92 (Non-Small Cell Lung Cancer)64.7135.29
N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine95.12HOP-92 (Non-Small Cell Lung Cancer)68.4131.59

Based on this data from similar compounds, 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine might also exhibit anticancer properties, potentially enhanced by the lipophilic adamantyl group .

Antimicrobial Activity

Oxadiazole derivatives also demonstrate significant antimicrobial properties:

  • N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed maximum antibacterial activity with minimum inhibitory concentration (MIC) of 4-8 μg/mL .

  • N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine exhibited maximum antifungal activity with MIC 4 μg/mL .

The presence of the adamantyl group in 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine may confer enhanced antimicrobial properties due to increased lipophilicity and membrane permeability.

Structure-Activity Relationships

Impact of Structural Modifications

The biological activity of oxadiazole derivatives is significantly influenced by the nature and position of substituents on the oxadiazole ring:

  • Compounds with electron-withdrawing groups (such as halogen substituents) often exhibit enhanced antibacterial activity .

  • Methoxy and dimethoxy substituents have been associated with increased anticancer and antifungal activity in certain oxadiazole derivatives .

  • The adamantyl group, present in 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine, typically enhances lipophilicity, metabolic stability, and blood-brain barrier penetration, potentially improving pharmacokinetic properties.

Research Applications and Future Directions

Current Research Applications

Research on oxadiazole derivatives continues to explore their pharmacological potential. The incorporation of the adamantyl group in 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine represents a significant structural modification that could affect the biological activity of the compound.

Several related oxadiazole derivatives have been investigated for:

  • Development of novel anticancer agents

  • Creation of new antimicrobial compounds

  • Design of anti-inflammatory drugs

  • Exploration of antiviral properties, particularly anti-HIV activity

Future Research Perspectives

Future studies on 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine should focus on:

  • Synthesizing and evaluating more derivatives to establish comprehensive structure-activity relationships

  • Investigating mechanisms of action against various biological targets

  • Conducting detailed pharmacokinetic and toxicological studies

  • Exploring potential applications as multi-target drugs

  • Optimizing therapeutic applications through structural modifications

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